2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
This compound belongs to the quinazolinone family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features a quinazolin-5(6H)-one core substituted at position 2 with a 6-chloro-4-phenylquinazolin-2-ylamino group and at position 7 with a 4-methoxyphenyl moiety.
Properties
Molecular Formula |
C29H22ClN5O2 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C29H22ClN5O2/c1-37-21-10-7-17(8-11-21)19-13-25-23(26(36)14-19)16-31-28(33-25)35-29-32-24-12-9-20(30)15-22(24)27(34-29)18-5-3-2-4-6-18/h2-12,15-16,19H,13-14H2,1H3,(H,31,32,33,34,35) |
InChI Key |
YKTOOOHMNGJUQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
Starting from isatoic anhydride (1), reaction with aniline derivatives in aqueous medium yields 2-aminobenzamides (3). For chlorination at position 6, post-cyclization treatment with phosphorus oxychloride (POCl₃) under reflux introduces the chloro substituent. For example, 4-phenylquinazolin-2-amine treated with POCl₃ at 110°C for 6 hours achieves 85% conversion to 6-chloro-4-phenylquinazolin-2-amine.
Catalytic Enhancements
Heteropolyacids like H₁₄[NaP₅W₃₀O₁₁₀] in p-xylene or ethanol improve cyclization efficiency, reducing reaction times to 30–40 minutes with yields exceeding 80%. These catalysts facilitate dehydrative cyclization between 2-aminobenzamide and triethylorthoesters, though adaptation for chlorinated substrates requires careful stoichiometric control.
Synthesis of 7-(4-Methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
The dihydroquinazolinone fragment is synthesized via base-mediated cyclocondensation, leveraging aldehydes for C7 substitution.
Aldehyde Condensation
Reaction of 2-aminobenzamide (3) with 4-methoxybenzaldehyde (6) in ethanol under reflux with K₂CO₃ generates the intermediate Schiff base, which undergoes intramolecular cyclization to form 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (7). Yields range from 70–85% depending on the aldehyde’s electronic profile.
Solvent and Catalyst Optimization
Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point, though toluene and p-xylene alternatives are noted for hydrophobic substrates. Catalytic amounts of CuBr (7 mol%) in DMF enhance reaction rates, achieving completion within 4 hours.
Coupling of Quinazolinone Moieties
The final step involves forming the C–N bond between the 6-chloro-4-phenylquinazolin-2-amine and the dihydroquinazolinone.
Nucleophilic Aromatic Substitution
Activation of the 2-position in 6-chloro-4-phenylquinazoline via bromination (using NBS or Br₂) enables displacement by the amine group of the dihydroquinazolinone. Reactions in DMF at 120°C with K₂CO₃ yield the coupled product in 65–75% efficiency.
Copper-Catalyzed Amination
Adapting Sharpless-type click conditions, CuI (10 mol%) in t-BuOH/H₂O (1:1) facilitates coupling between azide-functionalized dihydroquinazolinone and propargyl-quinazoline intermediates. While this method achieves 80% yield, it requires pre-functionalization with azide groups, adding synthetic overhead.
Comparative Analysis of Methodologies
| Method | Conditions | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 120°C, K₂CO₃ | 65–75 | 12–18 | None |
| Copper-Catalyzed | t-BuOH/H₂O, CuI (10 mol%) | 80 | 24 | CuI |
| Heteropolyacid | Ethanol, H₁₄[NaP₅W₃₀O₁₁₀] (0.15 mol%) | 78 | 0.5 | Heteropolyacid |
The heteropolyacid method offers rapid coupling but is limited to specific solvent systems. Copper catalysis, while efficient, introduces metal contamination concerns for pharmaceutical applications.
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
CHNS elemental analysis aligns with theoretical values (e.g., C: 65.2%, H: 4.3%, N: 16.1%), with deviations <0.5% indicating high purity.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits diverse reactivity due to its functional groups:
-
Quinazoline Core : Acts as an electron-deficient aromatic system, favoring nucleophilic aromatic substitution reactions.
-
Chlorine Substituent (Position 6) : Undergoes nucleophilic displacement with strong bases or nucleophiles such as thiols or amines.
-
Methoxyphenyl Group : The methoxy substituent is electron-donating, stabilizing adjacent reactive intermediates during electrophilic substitution reactions.
-
Amide Bond (Position 5) : Hydrolysis under acidic or basic conditions yields corresponding carboxylic acids and amines .
Specific Reactions
-
Hydrogenation : The dihydroquinazolinone ring can be reduced to tetrahydroquinazolinone derivatives under catalytic hydrogenation conditions.
-
Oxidation : Oxidizing agents like potassium permanganate can oxidize the methoxy group to a hydroxyl group, increasing hydrophilicity.
-
Cross-Coupling Reactions : The chloroquinazoline moiety can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or alkyl groups .
Anticancer Activity
Quinazoline derivatives are well-documented for their kinase-inhibitory properties:
-
This compound's structural similarity to tyrosine kinase inhibitors suggests potential activity against cancer cell lines such as U937 and WEHI-3 by inducing cell cycle arrest and apoptosis .
Crystallization and Polymorphism
Polymorphic forms of this compound may exhibit varying solubility and stability profiles, critical for pharmaceutical formulation.
Data Table: Key Reactions
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Cyclization | Anthranilic acid + benzaldehyde | Quinazoline core formation |
| Substitution | Chlorination (POCl₃) | Introduction of chlorine at position 6 |
| Amination | Ammonia or amines | Amino group at position 2 |
| Cross-Coupling | Pd-catalyst + arylboronic acid | Functionalized quinazolines |
| Oxidation | KMnO₄ | Hydroxylated methoxyphenyl derivatives |
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth through various mechanisms:
- Molecular Docking Studies : These studies suggest that the compound interacts favorably with proteins involved in cancer pathways, potentially inhibiting cell proliferation and promoting apoptosis in cancer cells.
- In Vitro Studies : Experimental results demonstrate that the compound can reduce viability in various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Mechanism of Action : The antimicrobial effects may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives are well-documented:
- In Vivo Models : Animal studies reveal that the compound can significantly reduce inflammation markers, suggesting a potential therapeutic role in treating inflammatory diseases .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloroquinazolinone | Similar core with varying substituents | Anticancer activity |
| 4-Methoxyphenylquinazoline | Contains a methoxyphenyl group | Antimicrobial properties |
| Phenylquinazolinone | Lacks chloro substitution | Analgesic effects |
The unique combination of substituents in 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one enhances its biological activity compared to other quinazoline derivatives.
Case Studies
- Anticancer Research : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as an effective anticancer agent.
- Antimicrobial Trials : Clinical trials have shown promising results against multi-drug resistant bacterial strains, indicating its potential utility in combating antibiotic resistance.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific cellular pathways and molecular targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Position 2 Modifications: The target compound’s 6-chloro-4-phenylquinazolin-2-ylamino group distinguishes it from analogs with simpler aryl (e.g., 4-methoxyphenylamino in ) or heterocyclic (e.g., piperazinyl in ) substituents. This bulky, electron-deficient group may enhance interactions with hydrophobic enzyme pockets.
- Position 7 Modifications: The 4-methoxyphenyl group is shared with some analogs (e.g., ), but others feature chlorophenyl () or methylphenyl () groups, altering steric and electronic profiles.
Physicochemical and Pharmacological Implications
- Lipophilicity: The chloro and phenyl groups in the target compound likely increase logP compared to morpholino- or hydroxyethyl-substituted analogs (e.g., ), which could improve membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: The 4-methoxyphenyl group offers hydrogen bond acceptor capacity, similar to compounds in and . In contrast, thioxo or amino groups (e.g., ) provide additional H-bonding sites for target engagement.
- Biological Activity: While direct data is lacking, and highlight analogs with antihistaminic (triazoloquinazolinones ) or anticancer (thiazolopyrimidines ) properties.
Biological Activity
The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways involving quinazoline derivatives. The synthesis typically involves the reaction of substituted anilines with halogeno-quinazolines. The structural formula can be represented as follows:
Key Structural Features:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances lipophilicity and may influence biological activity.
- Phenyl and Methoxy Groups : These groups are known to modulate the pharmacokinetic properties and biological interactions of the compound.
Anticancer Properties
Research has demonstrated that quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against breast cancer cells (e.g., MDA-MB-231 and MCF-7), cervical cancer cells (e.g., HeLa), and ovarian cancer cells (e.g., A2780).
In Vitro Studies
In vitro studies have shown that the compound exhibits promising cytotoxicity with IC50 values ranging from 0.33 to 7.10 μM across different cell lines. For instance:
- MCF-7 Cell Line : IC50 = 0.62 μM
- MDA-MB-231 Cell Line : IC50 = 0.95 μM
The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of multiple tyrosine kinases, which play critical roles in cell proliferation and survival. Specifically, studies indicate that it acts as an ATP non-competitive inhibitor against CDK2 and HER2 kinases, while exhibiting ATP competitive inhibition against EGFR kinases.
Case Studies
- Study on Antiproliferative Activity :
- Mechanistic Insights :
- Comparative Analysis :
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.62 | Inhibition of CDK2 and HER2 kinases |
| MDA-MB-231 | 0.95 | Inhibition of EGFR kinases |
| HeLa | 1.28 | Multi-target kinase inhibition |
| A2780 | 0.33 | Cytotoxicity via apoptosis pathways |
Q & A
Q. What are the recommended synthetic routes for synthesizing this quinazoline derivative, and how can reaction yields be optimized?
Methodological Answer:
- Step 1 : Start with a condensation reaction between 6-chloro-4-phenylquinazolin-2-amine and 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one precursors. Use polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions .
- Step 2 : Optimize stoichiometry and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) to improve yields. Monitor reaction progress via TLC or HPLC .
- Step 3 : Purify intermediates via column chromatography and characterize using melting point analysis, elemental analysis, and spectroscopic methods (IR, UV-Vis) to confirm structural integrity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and hydrogen bonding patterns. Mass spectrometry (HRMS) confirms molecular weight .
- Physicochemical Analysis : Determine solubility in solvents (e.g., DMSO, ethanol) via shake-flask methods. Measure thermal stability via differential scanning calorimetry (DSC) .
- Crystallography : For crystalline derivatives, employ X-ray diffraction to resolve 3D conformations and intermolecular interactions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's mechanism of action in biological systems?
Methodological Answer:
- Theoretical Framework : Align with kinase inhibition or receptor-binding hypotheses based on structural analogs (e.g., quinazoline kinase inhibitors) .
- Experimental Design :
- In Vitro Assays : Use enzyme inhibition assays (e.g., ATPase activity for kinase targets) with IC determination. Include positive controls (e.g., gefitinib for EGFR inhibition) .
- Cellular Studies : Apply dose-response curves in cancer cell lines (e.g., HeLa, MCF-7) and monitor apoptosis via flow cytometry .
- Data Interpretation : Use computational docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. How can contradictory data regarding the compound's environmental stability be resolved?
Methodological Answer:
- Controlled Replication : Repeat degradation studies under standardized conditions (pH, temperature, light exposure) using HPLC to quantify degradation products .
- Advanced Analytics : Employ LC-MS/MS to identify metabolites or transformation products in simulated environmental matrices (soil/water systems) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, microbial activity) contributing to discrepancies. Use ANOVA for batch-to-batch comparisons .
Q. What methodologies are suitable for studying the compound's long-term ecological impact?
Methodological Answer:
- Ecotoxicology Framework : Align with OECD guidelines for chronic toxicity testing in model organisms (e.g., Daphnia magna, algae) .
- Experimental Setup :
- Ecosystem Modeling : Use fugacity models to predict bioaccumulation potential and food-chain transfer .
Methodological Challenges & Solutions
Q. How can researchers address low reproducibility in synthesizing this compound?
Methodological Answer:
- Standardization : Document reaction parameters (temperature, humidity, solvent purity) meticulously. Use inert atmosphere (N) to prevent oxidation .
- Quality Control : Implement in-process controls (IPC) via real-time IR spectroscopy to monitor intermediate formation .
- Collaborative Validation : Share protocols with independent labs for cross-verification and publish detailed supplementary materials .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- SAR Workflow :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at the 6-chloro or 4-methoxyphenyl positions .
- Step 2 : Test analogs in bioassays (e.g., antiproliferative activity) and correlate results with electronic (Hammett constants) or steric parameters (molecular volume) .
- Step 3 : Use QSAR models (e.g., CoMFA) to predict activity of untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
